
N,N,2-trimethylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethylfuran-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring substituted with a nitrogen atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethylfuran-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methyl groups and the furan ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans.
Scientific Research Applications
N,N,2-trimethylfuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2-trimethylfuran-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylfuran-3-amine: Similar structure but with two methyl groups.
2-methylfuran-3-amine: Lacks the N,N-dimethyl substitution.
Trimethylamine: A simpler amine with three methyl groups attached to nitrogen.
Uniqueness
N,N,2-trimethylfuran-3-amine is unique due to the presence of both the furan ring and the N,N-dimethyl substitution. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N,2-trimethylfuran-3-amine |
InChI |
InChI=1S/C7H11NO/c1-6-7(8(2)3)4-5-9-6/h4-5H,1-3H3 |
InChI Key |
MVUKHKZCSBXXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



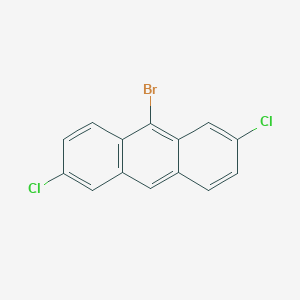
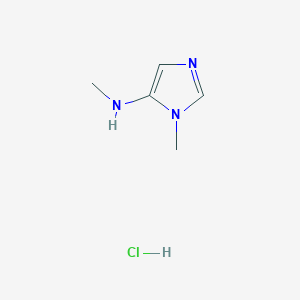


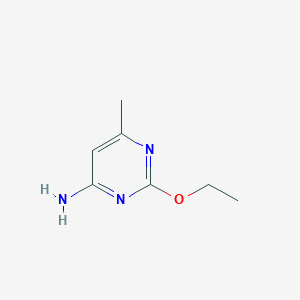
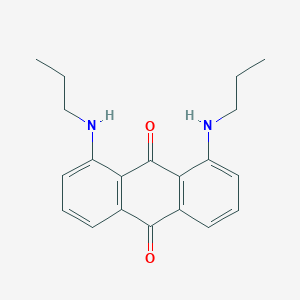
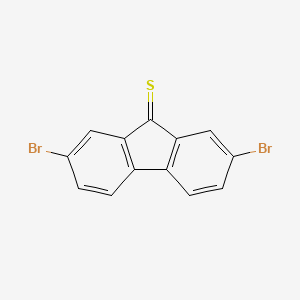
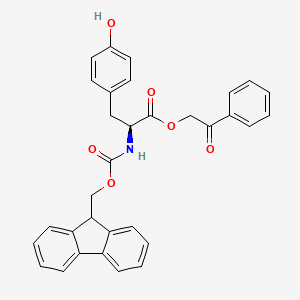
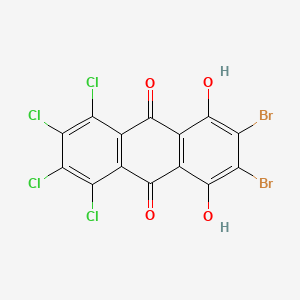
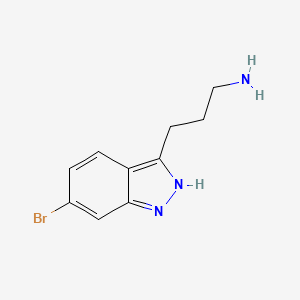
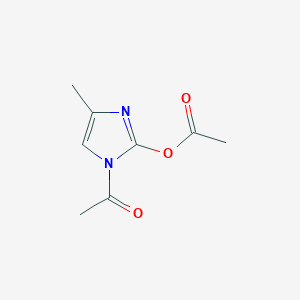
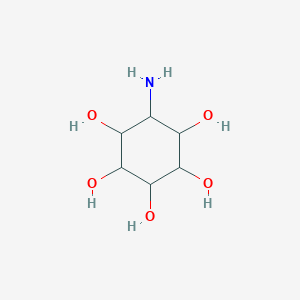
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)
